molecular formula C29H28N2O2 B12206568 1-[1-hydroxy-3,11-bis(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

1-[1-hydroxy-3,11-bis(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

Cat. No.: B12206568
M. Wt: 436.5 g/mol
InChI Key: BLSOHRQWVXXHHO-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,e][1,4]diazepine class, characterized by a fused heterocyclic structure with a seven-membered diazepine ring. The molecule features a hydroxyl group at position 1, two 4-methylphenyl substituents at positions 3 and 11, and an acetyl group at position 10. The hydroxy group may enable hydrogen bonding, which could affect receptor binding or solubility.

Properties

Molecular Formula

C29H28N2O2

Molecular Weight

436.5 g/mol

IUPAC Name

5-acetyl-6,9-bis(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H28N2O2/c1-18-8-12-21(13-9-18)23-16-25-28(27(33)17-23)29(22-14-10-19(2)11-15-22)31(20(3)32)26-7-5-4-6-24(26)30-25/h4-15,23,29-30H,16-17H2,1-3H3

InChI Key

BLSOHRQWVXXHHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C)C5=CC=C(C=C5)C)C(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-hydroxy-3,11-bis(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[1-hydroxy-3,11-bis(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ethanone group can produce alcohols .

Scientific Research Applications

1-[1-hydroxy-3,11-bis(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[1-hydroxy-3,11-bis(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous dibenzo[b,e][1,4]diazepines:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Features CAS/References
Target Compound : 1-[1-hydroxy-3,11-bis(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone 1-OH, 3/11-(4-methylphenyl), 10-acetyl ~464 (estimated) High lipophilicity due to dual methylphenyl groups; potential for H-bonding Not provided
11-(2,4-Dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-... () 2,4-dimethoxyphenyl, isobutyryl, 3,3-dimethyl 496.60 Methoxy groups enhance solubility; bulky isobutyryl may hinder receptor binding 333746-26-2
11-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-... () 3,4-dimethoxyphenyl, 4-methylphenyl ~438 (estimated) Methoxy groups at 3,4-positions may confer antioxidant activity 599151-05-0
10-(4-Bromobenzoyl)-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-... () 4-bromobenzoyl, 3,4-dimethoxyphenyl, 3,3-dimethyl 561.47 Bromine increases molecular weight and electronegativity; potential halogen bonding 353477-62-0
10-Acetyl-11-[3-(benzyloxy)-4-methoxyphenyl]-3,3-dimethyl-... () 3-benzyloxy-4-methoxyphenyl, acetyl 496.60 Benzyloxy group introduces steric bulk; may reduce metabolic stability 355000-97-4

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity :

  • The target compound’s dual 4-methylphenyl groups enhance lipophilicity compared to methoxy-substituted analogs (e.g., ). This property may favor blood-brain barrier penetration but could limit aqueous solubility .
  • Methoxy groups () improve solubility via polar interactions, though at the cost of reduced membrane permeability.

Electron-Withdrawing vs. Hydroxy and methoxy groups () act as electron donors, which may influence redox activity or binding to receptors like serotonin or dopamine transporters.

Steric Considerations: Bulky substituents (e.g., isobutyryl in , benzyloxy in ) may sterically hinder interactions with enzymes or receptors, altering efficacy or selectivity .

Synthetic and Analytical Challenges :

  • Crystallographic refinement tools like SHELX () are critical for resolving structural ambiguities in such complex molecules, particularly for confirming stereochemistry and substituent positioning .

Biological Activity

The compound 1-[1-hydroxy-3,11-bis(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on diverse sources of literature.

Chemical Structure and Properties

The compound belongs to the class of dibenzo[b,e][1,4]diazepines, which are known for their diverse pharmacological activities. Its structure includes a hydroxyl group and multiple aromatic rings that contribute to its biological interactions.

Structural Formula

The structural formula can be represented as follows:

C22H24N2O2C_{22}H_{24}N_2O_2

Research indicates that compounds in the dibenzo[b,e][1,4]diazepine class exhibit various biological activities, including:

  • Antitumor Activity : Some studies have shown that derivatives of dibenzo[b,e][1,4]diazepines can induce apoptosis in cancer cells. For instance, in vitro studies with HeLa cells demonstrated significant increases in early and late apoptosis when treated with similar compounds .
  • Neuroprotective Effects : Compounds with similar structures have been noted for their neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. A recent study indicated that the compound exhibited significant cytotoxicity against HeLa cells, leading to increased cell death through apoptosis and necrosis pathways. The results are summarized in Table 1.

CompoundCell LineEarly Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Test CompoundHeLa9.56.40.8
Control (CPT)HeLa4.16.818.7

Case Study 1: Antitumor Efficacy

A study published in MDPI reported that a related compound significantly inhibited cell proliferation in various cancer cell lines, including breast and lung cancer models. The study highlighted the potential of these compounds as therapeutic agents due to their ability to induce cell cycle arrest and apoptosis .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of dibenzo[b,e][1,4]diazepine derivatives. The study found that these compounds could enhance neurite outgrowth in primary neuronal cultures and protect against oxidative stress-induced cell death .

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